1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
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Overview
Description
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is characterized by the presence of an ethoxy group and a nitrobenzyl group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
The synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene typically involves the reaction of 4-nitrobenzyl chloride with 1-ethoxy-4-hydroxybenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene can be compared with similar compounds such as:
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Ethoxy-4-(6-nitro-4H-benzo[1,3]dioxin-8-ylmethoxy)benzaldehyde
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the ethoxy and nitrobenzyl groups in this compound contributes to its distinct reactivity and utility in research .
Properties
IUPAC Name |
1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYZGDKWZVLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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